

Introduction: A Versatile Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: *4-Amino-3-chlorophenol
hydrochloride*

Cat. No.: *B1280158*

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4-Amino-3-chlorophenol hydrochloride (CAS: 52671-64-4) is a highly functionalized aromatic compound that has emerged as an indispensable intermediate in the synthesis of complex pharmaceuticals.^[1] Its unique molecular architecture, featuring an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, offers multiple reactive sites for chemical modification.^[1] This trifecta of functional groups makes it a versatile tool for medicinal chemists and process development scientists. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis strategies, analytical methodologies, and critical role in the production of targeted therapeutics.

Physicochemical Properties and Structural Data

Understanding the fundamental properties of **4-Amino-3-chlorophenol hydrochloride** is the first step in its effective application. The hydrochloride salt form enhances stability and handling characteristics compared to its free base (4-Amino-3-chlorophenol, CAS: 17609-80-2). The compound typically appears as an off-white to grey or brown crystalline powder.^{[2][3]}

Property	Value	Source(s)
CAS Number	52671-64-4	[4]
Molecular Formula	C ₆ H ₆ ClNO · HCl (or C ₆ H ₇ Cl ₂ NO)	[4]
Molecular Weight	180.03 g/mol	[4]
Appearance	White to Gray to Brown powder/crystal	[5]
Melting Point	255 °C (decomposition)	[2][5]
Solubility	Soluble in DMSO and methanol	[6]
Storage Temperature	Room Temperature, in an inert atmosphere	[2][5]
InChIKey	RFJVQGMBFQGZPV-UHFFFAOYSA-N	[4][5]

Strategic Synthesis: Pathways to a Key Intermediate

The synthesis of 4-Amino-3-chlorophenol is a critical process, with various routes developed to optimize yield, purity, and scalability. The chosen pathway often depends on the availability of starting materials and the desired cost-efficiency for large-scale production.

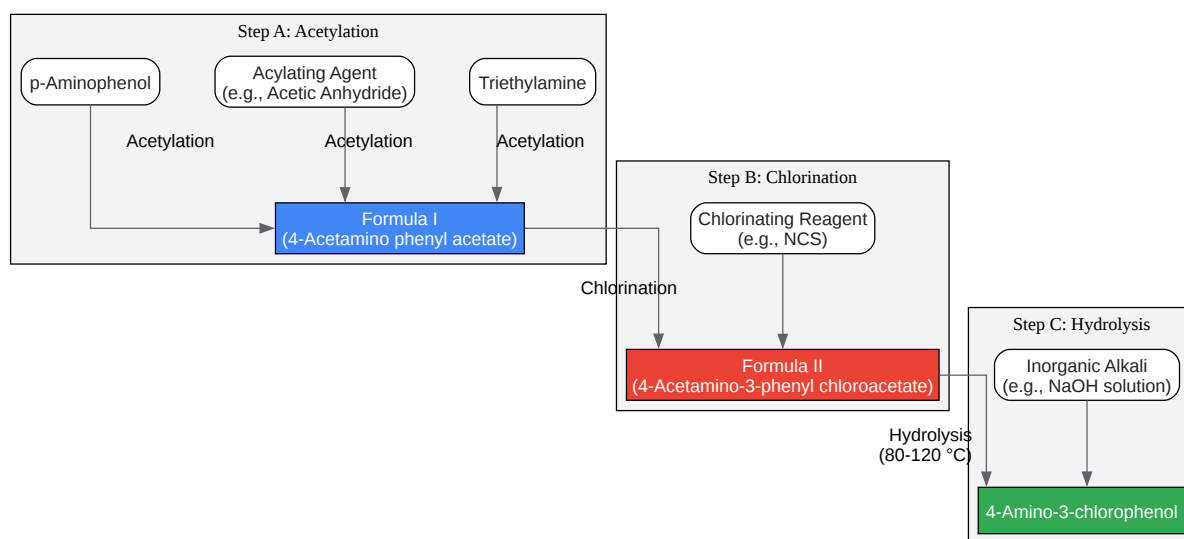
Common Synthetic Approaches

- From o-Chloronitrobenzene: This method involves the introduction of a hydroxyl group onto the o-chloronitrobenzene ring, often in the presence of strong acids and molybdenum salt catalysts, followed by reduction of the nitro group.[7][8] However, this route can generate a significant number of by-products.[9]
- From m-Chlorophenol: Another approach utilizes m-chlorophenol as the starting material, introducing an amino group through processes like diazotization and coupling.[7][8]

- From p-Aminophenol: A patented, high-yield method involves a three-step process starting from the readily available p-aminophenol. This pathway offers excellent process control and results in a high-purity final product.[10]

Workflow for Synthesis from p-Aminophenol

The following diagram illustrates the high-level workflow for the synthesis of 4-Amino-3-chlorophenol starting from p-aminophenol, a method favored for its accessible materials and high yield.[10]



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Caption: Synthesis workflow from p-aminophenol to 4-amino-3-chlorophenol.

Experimental Protocol: Synthesis from p-Aminophenol

This protocol is adapted from patent literature and outlines a lab-scale synthesis.[\[10\]](#)

Step A: Acetylation to 4-Acetamino phenyl acetate (Formula I)

- To a suitable reaction vessel, add p-aminophenol, triethylamine, and an appropriate solvent.
- Cool the mixture in an ice bath.
- Slowly add an acylating agent (e.g., acetic anhydride) while maintaining a low temperature.
- Allow the reaction to proceed until completion, monitored by TLC or HPLC.
- Work up the reaction mixture to isolate the 4-acetamino phenyl acetate product.

Step B: Chlorination to 4-Acetamino-3-phenyl chloroacetate (Formula II)

- Dissolve the Formula I compound in a suitable solvent.
- Add a chlorinating agent, such as N-Chlorosuccinimide (NCS).
- Stir the reaction at a controlled temperature until the starting material is consumed.
- Isolate the chlorinated intermediate (Formula II) through extraction and purification.

Step C: Hydrolysis to 4-Amino-3-chlorophenol

- To a reaction vessel, add the Formula II compound and an aqueous inorganic base solution (e.g., 6M NaOH).[\[10\]](#)
- Heat the mixture to 100-110 °C and stir for approximately 5 hours.[\[10\]](#)
- Monitor the reaction for completion.
- Cool the reaction mixture using an ice bath and adjust the pH to 5-6 with concentrated hydrochloric acid, causing the product to precipitate.[\[10\]](#)

- Filter the solid, wash with water, and dry to obtain high-purity 4-Amino-3-chlorophenol.[10]

Analytical Characterization and Quality Control

Ensuring the purity and identity of **4-Amino-3-chlorophenol hydrochloride** is paramount, especially for pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed.

Method	Purpose	Key Parameters & Notes	Source(s)
HPLC	Purity assessment and quantification	Reverse-phase (RP) columns like Newcrom R1 are effective. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid (or formic acid for MS compatibility).	[11]
^1H NMR	Structural confirmation	Provides a unique spectral fingerprint to confirm the chemical structure. Spectral data is available for reference in public databases.	[4][12]
Mass Spec (MS)	Molecular weight verification	Confirms the mass of the parent compound (4-Amino-3-chlorophenol) and helps identify impurities.	[12]
FT-IR	Functional group identification	Infrared spectroscopy can confirm the presence of key functional groups (amine, hydroxyl, aromatic ring).	[4]

Protocol: HPLC Purity Analysis

This protocol provides a general framework for the reverse-phase HPLC analysis of 4-Amino-3-chlorophenol.[\[11\]](#)

- Column: Newcrom R1 or equivalent C18 column.
- Mobile Phase: Prepare a suitable mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).
- Sample Preparation: Accurately weigh and dissolve the **4-Amino-3-chlorophenol hydrochloride** sample in the mobile phase or a suitable solvent like methanol.
- Injection Volume: 10 µL (typical).
- Flow Rate: 1.0 mL/min (typical).
- Detection: UV detector set at an appropriate wavelength (e.g., 272 nm, based on the related compound 4-Aminophenol).[\[13\]](#)
- Quantification: Calculate purity based on the area percentage of the main peak relative to all peaks in the chromatogram.

Applications in Drug Development

The primary value of 4-Amino-3-chlorophenol lies in its role as a key starting material or intermediate for high-value active pharmaceutical ingredients (APIs).[\[14\]](#) Its structure is incorporated into molecules designed to treat a range of diseases, from cancer to neurodegenerative disorders.[\[6\]](#)[\[8\]](#)

Tyrosine Kinase Inhibitors (TKIs)

4-Amino-3-chlorophenol is a crucial intermediate in the synthesis of several targeted cancer therapies, including:

- Lenvatinib: A multi-kinase inhibitor used to treat thyroid cancer and hepatocellular carcinoma.[\[6\]](#)[\[8\]](#)[\[15\]](#)
- Tivozanib: An inhibitor of vascular endothelial growth factor (VEGF) receptors used in the treatment of renal cell carcinoma.[\[6\]](#)[\[8\]](#)[\[15\]](#)

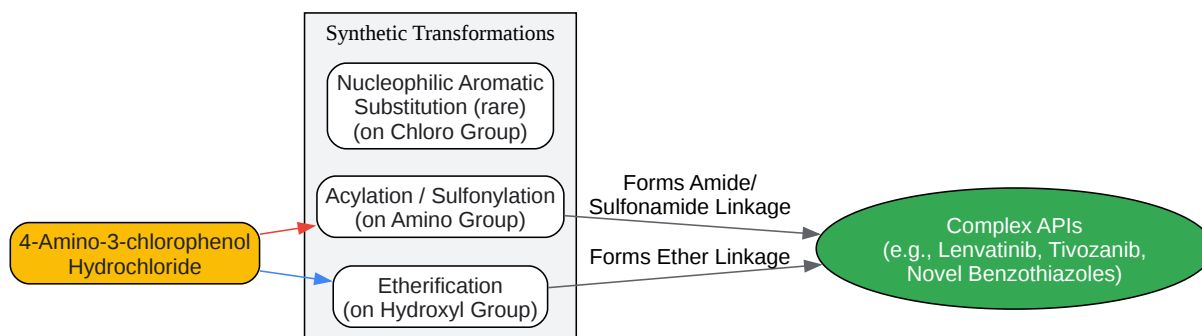
Alzheimer's Disease Research

The compound serves as a synthetic reagent for preparing benzothiazole-based ureas.[8][15]

These molecules are investigated as potential modulators of amyloid-beta binding alcohol dehydrogenase (ABAD), an enzyme implicated in the pathology of Alzheimer's disease.[8][15]

Logical Role as a Pharmaceutical Building Block

The molecule's functional groups allow for sequential, controlled reactions, making it an ideal scaffold for building complex drug molecules.



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Caption: Role of 4-Amino-3-chlorophenol as a versatile synthetic intermediate.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **4-Amino-3-chlorophenol hydrochloride** is essential for laboratory safety. The compound is classified as an irritant.[4]

GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[4] [16]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[4] [16]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[4] [16]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[17\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[17\]](#)[\[18\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[\[14\]](#)[\[18\]](#)
 - Respiratory Protection: If dust is generated, use an N95-type dust mask or a respirator.
- Handling Practices: Avoid breathing dust.[\[19\]](#) Avoid contact with skin, eyes, and clothing.[\[18\]](#) Wash hands thoroughly after handling.

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[\[17\]](#) Keep in its original packaging under an inert atmosphere.[\[2\]](#)[\[17\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[18\]](#)

Conclusion

4-Amino-3-chlorophenol hydrochloride is more than a simple chemical; it is a key enabler in the development of sophisticated pharmaceutical agents. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profiles make it a reliable component in the R&D pipeline. For scientists in drug discovery and development, a thorough understanding of this intermediate—from its synthesis to its safe handling—is crucial for leveraging its full potential in creating next-generation therapeutics.

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